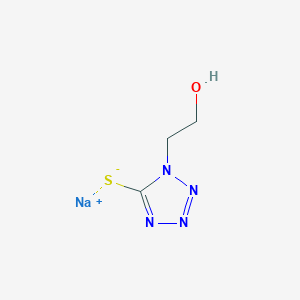

Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate

Description

Contextualization of Tetrazole-5-thiolate Derivatives in Organic Chemistry

Tetrazole-5-thiolate derivatives are a subclass of tetrazoles that have garnered considerable attention due to their versatile applications. These compounds are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a thiolate group attached to the carbon at the 5-position. This structural motif makes them valuable in various chemical domains.

In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. nih.govlifechemicals.com This is because the tetrazolyl group has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions, but it is often more metabolically stable. nih.gov The introduction of a thiolate group at the 5-position further expands the chemical diversity and potential applications of these molecules. Tetrazole-5-thiolates have been investigated for a range of biological activities and are also utilized as intermediates in the synthesis of more complex molecules. cymitquimica.comnih.gov

Unique Structural Features and Chemical Environment of the 1-(2-hydroxyethyl) Substituent

The chemical properties of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate are significantly influenced by the substituent at the 1-position of the tetrazole ring: the 1-(2-hydroxyethyl) group. This substituent introduces several key features:

Hydrophilicity: The presence of the hydroxyl (-OH) group increases the polarity and hydrophilicity of the molecule, which can affect its solubility and interactions with other polar molecules.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional sites for intermolecular interactions. This can influence the compound's physical properties, such as its melting point and crystal structure.

Coordination Site: The oxygen atom of the hydroxyl group can act as a potential coordination site for metal ions, in addition to the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiolate group. This multidentate character makes the molecule an interesting ligand in coordination chemistry. researchgate.net

Reactivity: The hydroxyl group can undergo various chemical reactions, such as esterification or etherification, allowing for further functionalization of the molecule.

Overview of Current Research Landscape and Emerging Academic Interests

Current research involving 1-(2-hydroxyethyl)-1H-tetrazole-5-thiolate systems is particularly active in the field of coordination chemistry. The deprotonated form of its parent thiol, 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole (Hhmt), has been used as a ligand to synthesize novel coordination polymers. researchgate.net

A notable study details the synthesis and characterization of four copper(I) complexes with the hmt ligand. In these complexes, the thiolate acts as a versatile bridging ligand, connecting multiple copper centers. The coordination modes are complex, involving the sulfur atom and the nitrogen atoms of the tetrazole ring. researchgate.net These studies are significant as they explore the potential of these compounds in the development of new materials with interesting structural and physical properties, such as fluorescence and thermal stability. researchgate.net The investigation of such metal-organic frameworks (MOFs) is an emerging area of interest due to their potential applications in catalysis, gas storage, and sensing.

Foundational Principles of Tetrazole Chemistry Relevant to Thiolate Species

The chemistry of this compound is underpinned by several key principles of tetrazole chemistry:

Aromaticity: The tetrazole ring is aromatic, with 6 π-electrons delocalized across the five-membered ring. This aromaticity contributes to its stability.

Acidity: 1H-tetrazoles are notably acidic due to the electron-withdrawing nature of the four nitrogen atoms in the ring. The proton on the N1 nitrogen is readily lost to form the tetrazolate anion. In the case of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, the thiol proton is also acidic and can be deprotonated to form the thiolate.

Tautomerism: A crucial aspect of 5-substituted 1H-tetrazoles is the existence of tautomeric forms. For 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, there is the potential for thione-thiol tautomerism. This involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by factors such as the solvent and the nature of the substituent at the 1-position. sjpas.com The sodium salt, this compound, exists in the deprotonated thiolate form.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₄NaOS | nih.gov |

| Molecular Weight | 168.16 g/mol | nih.gov |

| CAS Number | 64350-77-2 | nih.gov |

| Appearance | White to off-white crystalline powder | hsppharma.com |

| Synonyms | Sodium;1-(2-hydroxyethyl)tetrazole-5-thiolate, 1-(2-Hydroxyethyl)-1H-tetrazol-5-ylthiol sodium salt | nih.govhsppharma.com |

Synthesis of the Parent Compound: 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol

A reported synthesis for the parent thiol involves the reaction of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol with aluminum chloride in anisole (B1667542) and dichloromethane (B109758). The reaction mixture is then worked up with hydrochloric acid and ethyl acetate (B1210297). The organic layer is extracted with aqueous sodium hydroxide (B78521), and the aqueous extract is subsequently acidified with hydrochloric acid and re-extracted with ethyl acetate. The final product is obtained after concentration under reduced pressure. prepchem.com The sodium salt can then be prepared by reacting the thiol with a sodium base, such as sodium hydroxide.

Detailed Research Findings: Coordination Chemistry

A significant area of research for this compound is its use as a ligand in coordination chemistry. In a study by You Li, et al., the deprotonated form of 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole (hmt) was used to synthesize four new copper(I) complexes: [Cu(hmt)]n (1), [Cu2Cl(hmt)]n (2), [Cu4Br(hmt)3]n (3), and [Cu4I(hmt)3]n (4). researchgate.net

Structural Analysis of Copper(I) Complexes:

| Complex | Coordination Mode of hmt | Structural Features |

| [Cu(hmt)]n (1) | μ4-η¹: η¹: ηS² | Forms a 2D structure with neighboring copper atoms connected by the hmt ligand. |

| [Cu2Cl(hmt)]n (2) | Bridging | Copper ions are first connected by chloride ions to form a 1D chain, which is then bridged by the hmt ligand to form a 2D structure. |

| [Cu4Br(hmt)3]n (3) | Bridging | Inorganic [Cu4Br] motifs are connected by the hmt ligand to form a 2D structure. |

| [Cu4I(hmt)3]n (4) | Bridging | Isostructural with complex 3, with [Cu4I] motifs connected by the hmt ligand to form a 2D structure. |

These complexes demonstrate the versatile coordinating ability of the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate anion, highlighting its potential in the design of multidimensional coordination polymers. The study also investigated the fluorescent and thermal properties of these complexes, contributing to the understanding of their potential applications in materials science. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-(2-hydroxyethyl)tetrazole-5-thiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS.Na/c8-2-1-7-3(9)4-5-6-7;/h8H,1-2H2,(H,4,6,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPXGOATMZTDJA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=NN=N1)[S-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N4NaOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Sodium 1 2 Hydroxyethyl 1h Tetrazol 5 Ylthiolate

Electronic Structure and Bonding Characteristics Analysis

The electronic architecture of the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate anion dictates its stability, reactivity, and intermolecular interactions. Computational methods provide a powerful lens through which to examine these features in detail.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density. ub.edu Analysis of the electron density at bond critical points (BCPs) offers quantitative measures of bond strength and character. For tetrazole derivatives, QTAIM studies would characterize the N-N, C-N, and C-S bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would reveal the nature of these bonds, distinguishing between covalent and ionic character. It is anticipated that the bonds within the tetrazole ring would exhibit characteristics of polar covalent bonds, with the C-S bond also showing significant covalent character.

Analysis of Pi-Electron Delocalization and Aromaticity within the Tetrazole Ring

The tetrazole ring is considered an aromatic system, containing 6π-electrons that satisfy Hückel's rule. acs.org This π-electron delocalization is a major contributor to the thermodynamic stability of the ring. The degree of aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system. iosrjournals.org

A new π-delocalization parameter, the root-mean square of π-electron density localized on the atoms of the five-membered tetrazole ring (SDn), has been introduced to quantify electronic delocalization. nih.govacs.org This parameter, along with the population of antibonding π* orbitals, provides a quantitative measure of the extent of π-electron delocalization. nih.govacs.org

Frontier Molecular Orbital (HOMO/LUMO) Energies and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. sjpas.com

For the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate anion, the HOMO is expected to be localized primarily on the thiolate sulfur atom, which is the most nucleophilic center. The LUMO is likely to be distributed over the tetrazole ring. The energy of the HOMO would be relatively high, reflecting the anionic character and the electron-donating nature of the thiolate group, making the compound a good nucleophile. The HOMO-LUMO gap would provide insights into its kinetic stability and potential reactivity in various chemical reactions.

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.8 | High energy indicates strong electron-donating ability (nucleophilicity). |

| LUMO | -1.2 | Relatively low energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical stability and reactivity. |

Conformational Analysis and Tautomerism Studies

The potential for different spatial arrangements and tautomeric forms is a key aspect of the chemistry of 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate.

Computational Prediction of Stable Tautomeric Forms

For the anionic component, 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate, the primary tautomeric considerations would involve the protonated form, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. Computational studies on the closely related tetrazole-5-thion have identified several possible tautomers. researchgate.net These include the thione form (where the sulfur is double-bonded to the carbon) and various thiol forms (where a proton is attached to one of the nitrogen atoms of the tetrazole ring). researchgate.net

Theoretical calculations have shown that for tetrazole-5-thion, the thione tautomer is the most stable form in both the gas phase and in solution. researchgate.net This preference is attributed to the electronic stabilization gained from the C=S double bond and the distribution of charge within the molecule. For 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, it is highly probable that the thione form would also be the most stable tautomer.

Energetic Landscapes and Interconversion Pathways

Computational studies allow for the mapping of the potential energy surface, revealing the relative energies of different tautomers and the energy barriers for their interconversion. For tetrazole-5-thion, the energy differences between the various tautomers have been calculated, providing a clear picture of their relative stabilities. researchgate.net

The interconversion between tautomers typically proceeds through transition states involving proton transfer. The activation energies for these proton transfers can be calculated, indicating the kinetic feasibility of tautomerization. For tetrazole-5-thion, the energy barriers for interconversion between the different tautomeric forms have been computationally determined, providing insight into the dynamics of the tautomeric equilibrium. researchgate.net It is expected that the interconversion pathways for 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol would follow similar proton transfer mechanisms, with the energetic landscape dictating the predominant tautomeric form under given conditions.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Thione Form | 0.0 | Most Stable |

| 1H-Thiol Form | +5.2 | Less Stable |

| 2H-Thiol Form | +3.8 | Less Stable |

| 4H-Thiol Form | +7.1 | Least Stable |

Non-Covalent Interactions and Supramolecular Assembly

The molecular structure of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate offers multiple sites for hydrogen bonding, which is a critical factor in its supramolecular assembly. The four nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them effective hydrogen bond acceptors. acs.orgacs.org The hydroxyl (-OH) group on the ethyl side chain is a classic hydrogen bond donor and can also act as an acceptor.

Computational studies and analyses of crystal structures of similar tetrazole derivatives show that the nitrogen atoms of the tetrazole ring readily participate in hydrogen bonds with various donors, including N-H and O-H groups. acs.orgnih.gov In the case of this compound, both intermolecular and intramolecular hydrogen bonds are conceivable. Intermolecularly, the hydroxyl group of one molecule can form strong hydrogen bonds with the nitrogen atoms (particularly the sp² hybridized nitrogens) of a neighboring tetrazole ring. nih.gov Additionally, the hydroxyl group can interact with the thiolate sulfur atom or the oxygen of another hydroxyl group. This extensive hydrogen-bonding network is a key contributor to the stability of the crystal lattice. rsc.org

Proton transfer dynamics are another important aspect, particularly in solution or in the presence of protic species. Theoretical studies on tetrazole dimers have shown that proton transfer between rings is a feasible process, although it can have a high energy barrier if unassisted. nih.govresearchgate.net For this molecule, proton transfer could occur between the hydroxyl group and one of the basic nitrogen atoms of the tetrazole ring of an adjacent molecule, a process influenced by the local chemical environment. researchgate.net The energetics of such transfers can be modeled using density functional theory (DFT) to understand the stability of different tautomeric or protonated states. nih.gov

| Interaction Type | Donor | Acceptor | Potential Significance |

| Intermolecular H-Bond | Hydroxyl (-OH) | Tetrazole Nitrogen (N2, N3, N4) | Primary interaction driving supramolecular assembly. |

| Intermolecular H-Bond | Hydroxyl (-OH) | Thiolate Sulfur (-S⁻) | Contributes to crystal packing and stability. |

| Intermolecular H-Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (-O-) | Forms chains or sheets within the crystal structure. |

| Proton Transfer | Hydroxyl (-OH) | Tetrazole Nitrogen | Influences tautomeric equilibrium and reactivity in solution. |

Beyond conventional hydrogen bonds, more subtle non-covalent interactions like tetrel bonding and σ-hole interactions play a role in the structural chemistry of tetrazole derivatives. Tetrel bonding is a non-covalent interaction involving a Group 14 element (the tetrel atom, Tt) acting as an electrophilic site. nih.govresearchgate.net When a TtR₃ group (where Tt = C, Si) is attached to a tetrazole, it can engage in a Tt···N tetrel bond with a Lewis base. nih.gov While the 2-hydroxyethyl group in the target compound is not a strong tetrel bond donor, the concept is important in the broader context of substituted tetrazoles. researchgate.net

Of more direct relevance is the potential for σ-hole interactions involving the sulfur atom of the thiolate group. A σ-hole is a region of positive electrostatic potential that exists on an atom along the extension of a covalent bond. researchgate.net Divalent sulfur atoms can possess two such σ-holes. acs.org These positive regions can interact attractively with nucleophilic sites like the lone pairs on nitrogen or oxygen atoms. acs.orgnih.gov This type of interaction is known as a chalcogen bond.

| Interaction Type | σ-Hole Donor Atom | Nucleophilic Acceptor Atom | Theoretical Basis |

| Chalcogen Bond | Sulfur (S) | Tetrazole Nitrogen (N) | Interaction between the positive σ-hole on sulfur and the nitrogen lone pair. acs.org |

| Chalcogen Bond | Sulfur (S) | Hydroxyl Oxygen (O) | Interaction between the positive σ-hole on sulfur and the oxygen lone pair. nih.gov |

| Tetrel Bond | Carbon (C) of ethyl group | Tetrazole Nitrogen (N) | Weaker potential interaction, but recognized in other tetrazole systems. nih.gov |

Theoretical modeling provides powerful insights into how individual molecules of this compound assemble into a crystalline solid. The crystal structure is a result of the system minimizing its energy by optimizing all intermolecular interactions simultaneously. The primary forces at play are the strong ionic interactions between the Na⁺ cations and the anionic tetrazole-thiolate molecules. These are complemented by the dense network of hydrogen bonds and weaker σ-hole interactions. nih.gov

Computational methods, such as those based on force fields or quantum mechanics (periodic DFT), can be used to predict stable crystal polymorphs. Hirshfeld surface analysis is a particularly useful tool for visualizing and quantifying intermolecular contacts in a crystal. researchgate.net This method allows for the mapping of different types of close contacts (e.g., H···N, H···O, H···H, Na···S, Na···N) and provides a "fingerprint" of the supramolecular interactions. researchgate.net

For this compound, theoretical modeling would likely predict a packing arrangement that maximizes:

Coordination of the Na⁺ ion by multiple negatively charged or electron-rich centers (thiolate sulfur, tetrazole nitrogens, hydroxyl oxygen).

The formation of an extensive hydrogen-bonding network. rsc.org

Favorable π-stacking interactions between parallel tetrazole rings, which can contribute to packing efficiency and reduce sensitivity in energetic materials. rsc.org

The combination of these forces leads to the formation of complex three-dimensional supramolecular arrays. rsc.org

| Contact Type | Interacting Species | Driving Force | Expected Contribution to Packing |

| Ionic | Na⁺ ··· ⁻S-C | Electrostatic Attraction | Primary structural determinant. |

| Ionic/Coordinate | Na⁺ ··· N (Tetrazole) | Electrostatic Attraction | Stabilizes cation position. |

| Hydrogen Bond | O-H ··· N/O/S | Dipole-Dipole, Orbital Overlap | Directional control of the supramolecular architecture. |

| π-π Stacking | Tetrazole Ring ··· Tetrazole Ring | van der Waals, Electrostatic | Contributes to dense packing. rsc.org |

| Chalcogen Bond | C-S ··· N/O | σ-hole Interaction | Fine-tunes the orientation of molecules. |

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry is an indispensable tool for exploring the reactivity and stability of tetrazole compounds. Tetrazoles are known for their high nitrogen content and are often energetic, with their decomposition pathways being of significant interest. acs.orgiosrjournals.org

The thermal stability of the tetrazole ring is a key chemical property. bohrium.com Decomposition often proceeds via the elimination of molecular nitrogen (N₂), a thermodynamically very stable product that drives the reaction forward. researchgate.net Computational simulations, typically using DFT, can map out the reaction pathways for this decomposition.

For many tetrazole derivatives, two principal modes of decomposition are considered:

Ring Cleavage and N₂ Elimination: The tetrazole ring breaks apart, releasing a molecule of N₂ and leaving a highly reactive intermediate, such as a nitrile imine. wikipedia.orgresearchgate.net

Side-Chain Fragmentation: Loss of a substituent group, sometimes facilitated by a proton transfer, can precede or occur concurrently with ring decomposition. researchgate.net

In some cases, particularly with strongly electron-withdrawing groups, tetrazoles can exist in a tautomeric equilibrium with an open-chain azidoimine form. wikipedia.org For this compound, theoretical simulations would likely investigate the pathway initiated by N₂ loss. The activation energy for this step is a critical indicator of the compound's thermal stability. iosrjournals.org The presence of the thiolate and hydroxyethyl (B10761427) substituents would electronically influence the stability of the ring and the transition state for its opening. iosrjournals.org

| Proposed Decomposition Step | Initial Reactant | Key Products | Computational Method |

| N₂ Elimination | Tetrazole Ring | N₂ + Nitrile Imine Intermediate | DFT Transition State Search |

| C-S Bond Cleavage | Thiolate Moiety | Tetrazole Radical + Sulfur species | Bond Dissociation Energy Calculation |

| Side-Chain Fragmentation | 2-hydroxyethyl group | Tetrazole + Ethylene Glycol fragments | Reaction Pathway Modeling |

A potential energy surface (PES) is a theoretical construct that maps the energy of a molecular system as a function of its geometric coordinates. By calculating the PES for a reaction, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy path connecting them. iosrjournals.org

For the key chemical transformations of this compound, such as thermal decomposition, computational methods can elucidate the entire reaction mechanism. DFT calculations are used to locate the geometries of reactants, products, intermediates, and transition states. iosrjournals.org The energy difference between the reactant and the transition state gives the activation energy or barrier for the reaction, which determines its rate. iosrjournals.org

Studies on substituted tetrazoles have shown that the activation barrier for decomposition is typically in the range of 50-65 kcal/mol. iosrjournals.org Electron-donating groups tend to lower this barrier to a small extent, while electron-withdrawing groups can increase it. iosrjournals.org By calculating the PES for the N₂ elimination from this compound, one could predict its thermal stability and compare it with other tetrazole derivatives. These calculations provide fundamental insights into the molecule's intrinsic reactivity, which is crucial for understanding its behavior and potential applications. researchgate.net

| Transformation | Method | Calculated Property | Significance |

| Tetrazole Ring Opening | DFT, B3LYP/6-31G* | Activation Energy (Ea) | Predicts thermal stability. iosrjournals.org |

| Proton Transfer | DFT, MP2 | Proton Affinity, Transfer Barrier | Elucidates acid-base properties and dynamic equilibria. nih.gov |

| Isomerization | DFT | Relative Energies of Isomers | Determines the most stable tautomeric form. |

Advanced Synthetic Methodologies for 1 2 Hydroxyethyl 1h Tetrazole 5 Ylthiolate and Its Sodium Salt

Synthetic Routes to 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol Precursorsnih.gov

A common strategy for synthesizing 1-substituted-1H-tetrazole-5-thiols involves a two-step process. google.com The first step is the reaction of a sulfinyl or sulfonyl cyanide with an organic azide (B81097) (R¹N₃) to yield a 5-sulfinyl or 5-sulfonyl-1-H-tetrazole intermediate. google.com This intermediate is then converted to the desired 1-H-tetrazole-5-thiol by reacting it with an alkali metal sulfide (B99878) or ammonium (B1175870) sulfide. google.com

Another specific pathway to obtain 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol involves the deprotection of a protected precursor. prepchem.com A common precursor is 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol, where the hydroxyl group is protected by a t-butyl group. prepchem.com The synthesis proceeds by the removal of this protecting group under acidic conditions to yield the final thiol precursor. prepchem.com

The choice of reagents and reaction conditions is paramount for the successful synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. In the deprotection pathway of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol, a specific set of reagents is employed to achieve the desired transformation. prepchem.com

The reaction is typically initiated by adding a solution of the protected precursor in dichloromethane (B109758) to a cooled solution of aluminum chloride in anisole (B1667542). prepchem.com The mixture is then stirred at room temperature for several hours. prepchem.com Following the reaction, the mixture is worked up by pouring it into a biphasic system of hydrochloric acid and ethyl acetate (B1210297). prepchem.com The organic layer is separated and subsequently extracted with an aqueous sodium hydroxide (B78521) solution to isolate the sodium salt of the product, which is then re-acidified and extracted again with ethyl acetate to yield the pure thiol precursor. prepchem.com

Below is a table detailing the key reagents and their functions in this specific synthetic step.

| Reagent/Condition | Role/Purpose |

| 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol | The protected starting material. |

| Aluminum chloride | A Lewis acid catalyst that facilitates the removal of the t-butyl protecting group. prepchem.com |

| Anisole | A solvent and scavenger for the tert-butyl cation generated during the deprotection. prepchem.com |

| Dichloromethane | An organic solvent for the protected precursor. prepchem.com |

| 0°C to Room Temperature | The reaction is initiated at a low temperature and then allowed to warm to control the reaction rate. prepchem.com |

| Hydrochloric Acid | Used to quench the reaction and neutralize the reaction mixture during workup. prepchem.com |

| Ethyl Acetate | An extraction solvent used to separate the organic product from the aqueous phase. prepchem.com |

| 5% Sodium Hydroxide | A basic solution used to extract the acidic thiol product from the organic layer by forming its sodium salt. prepchem.com |

Optimized Synthesis of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolateprepchem.comnih.gov

The conversion of the thiol precursor to its stable and more readily usable sodium salt is the final step in the synthesis. This process must be optimized for both small-scale laboratory preparations and large-scale industrial production.

On a laboratory scale , the synthesis of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate is often integrated into the workup procedure of the precursor synthesis. As described previously, after the formation of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, the organic solution containing the product is extracted with an aqueous solution of a base, typically 5% sodium hydroxide. prepchem.com This step converts the thiol into its sodium salt, which is water-soluble. The aqueous layer containing the desired sodium salt can then be isolated.

For industrial scale production, the process is adapted for larger quantities. The availability of the compound in bulk quantities, such as 25kg drums, indicates that robust and scalable methods are employed. indiamart.com The fundamental chemistry remains the same—neutralization of the acidic thiol with a sodium base. However, industrial processes would involve larger reaction vessels, precise control over temperature and pH, and efficient methods for isolation and drying of the final solid product to meet the high purity standards required for its use as a pharmaceutical intermediate. jl-pharms.com

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring high purity, often exceeding 99%. jl-pharms.com Key parameters for optimization include:

Stoichiometry: Precise control over the molar equivalents of the sodium base (e.g., sodium hydroxide or sodium bicarbonate) is crucial. Using a slight excess of the base can ensure complete conversion of the thiol, but a large excess can introduce impurities.

Temperature Control: The neutralization reaction is typically exothermic. Controlling the temperature prevents potential side reactions and degradation of the product.

Purification: After formation, the product may be purified through techniques like recrystallization from a suitable solvent system to remove any unreacted starting materials or by-products.

Drying: Efficient drying of the final product under vacuum is essential to remove residual solvents and water, which is critical for meeting quality standards such as achieving a loss on drying of ≤1%. jl-pharms.com

Commercial quality standards often specify a purity of 99.5%, which necessitates these stringent optimization and quality control measures. indiamart.com

General Synthetic Strategies for Substituted Tetrazole-5-thiolates

The synthesis of substituted tetrazole-5-thiolates is part of the broader field of tetrazole chemistry. Several general strategies have been developed for the construction of the tetrazole ring system, which can then be functionalized to produce the desired thiolates.

The most prevalent and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction. nih.gov This reaction involves combining a component with three atoms (like an azide) and a component with two atoms (like a nitrile or isothiocyanate) to form the five-membered tetrazole ring. nih.gov

Key variations of this strategy for producing tetrazole-5-thiolates or their thione tautomers include:

From Isothiocyanates: The reaction of organic isothiocyanates (R-NCS) with sodium azide is a direct and efficient route to 1-substituted tetrazole-5-thiones. bohrium.com This reaction can be performed in water at room temperature, often in the presence of a base like pyridine, to produce the desired products in good yields (76-97%). bohrium.comresearchgate.net

From Nitriles and a Sulfur Source: While the cycloaddition of azides to nitriles is a common method for forming 5-substituted tetrazoles, creating the 5-thiol derivative often requires subsequent steps or different starting materials. organic-chemistry.org

Use of Catalysts: To improve reaction rates and yields, various catalysts can be employed in tetrazole synthesis. For the reaction of nitriles with sodium azide, catalysts such as zinc salts, L-proline, and ytterbium triflate [Yb(OTf)₃] have proven effective. organic-chemistry.org

The table below summarizes these general synthetic approaches.

| Synthetic Strategy | Key Reactants | Typical Conditions | Notes |

| Cycloaddition | Organic Isothiocyanate + Sodium Azide | Water, Room Temperature, Pyridine | A direct route to 1-substituted tetrazole-5-thiones. bohrium.comresearchgate.net |

| Cycloaddition | Nitrile + Sodium Azide | Various solvents (e.g., water, DMF), often with catalysts (e.g., Zinc salts, L-proline). | Primarily forms 5-substituted tetrazoles; further functionalization would be needed to introduce the thiol group. nih.govorganic-chemistry.org |

| Multi-step Synthesis | Sulfonyl Cyanide + Organic Azide, then Alkali Metal Sulfide | Organic solvents (e.g., benzene). | Forms a 5-sulfonyl intermediate which is then converted to the thiol. google.com |

These general methodologies provide a robust toolkit for chemists to synthesize a wide variety of substituted tetrazole-5-thiolates for diverse applications.

[2+3] Cycloaddition Reactions (e.g., Nitriles and Azides)

The [2+3] cycloaddition, also known as the Huisgen cycloaddition, is the most fundamental and widely employed method for synthesizing the tetrazole ring. nih.gov This reaction typically involves the coupling of a nitrile (-C≡N) with an azide source (N₃⁻). nih.govmdpi.com For the synthesis of 5-substituted-1H-tetrazoles, this involves an organonitrile and an inorganic azide like sodium azide. nih.govdergipark.org.tr

The general mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. researchgate.net This process, however, can be slow and often requires harsh conditions, such as high temperatures and the use of potentially hazardous hydrazoic acid (HN₃) or toxic metal catalysts like tin or zinc salts. mdpi.comnih.gov

Key research findings in this area focus on improving the reaction's efficiency and safety. Catalysts are often employed to activate the nitrile substrate, accelerating the cycloaddition under milder conditions. organic-chemistry.org For instance, the use of various Lewis acids can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. dergipark.org.tr Without a suitable catalyst, the reaction is often slow and results in low yields. nih.gov

Table 1: Examples of [2+3] Cycloaddition for 5-Substituted Tetrazole Synthesis

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| ZnBr₂ | Acetonitrile | NaN₃ | Water | Optimized | - | - |

| Amberlyst-15 | 4-Methoxybenzonitrile | NaN₃ | DMSO | 85 | 12 | 94 |

| Co(II)-complex | Various Nitriles | NaN₃ | - | - | - | - |

| None (Microwave) | Various Nitriles | NaN₃ / NH₄Cl | DMF | - | - | - |

Data compiled from multiple sources illustrating various catalytic and reaction conditions. mdpi.comdergipark.org.tr

Applications of Multicomponent Reactions (MCRs) in Tetrazole Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.goveurekaselect.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules and diverse compound libraries from simple precursors. acs.orgbeilstein-journals.org

For tetrazole synthesis, the most prominent MCR is the Ugi-tetrazole four-component reaction (UT-4CR). acs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). The UT-4CR allows for the direct synthesis of 1,5-disubstituted tetrazoles, providing a powerful tool for creating structural diversity. acs.orgconicet.gov.ar

Table 2: Comparison of Synthetic Strategies for Tetrazoles

| Feature | [2+3] Cycloaddition | Multicomponent Reactions (MCRs) |

| Number of Components | Two (e.g., nitrile, azide) | Three or more (e.g., amine, aldehyde, isocyanide, azide) |

| Key Advantage | Fundamental and widely used for the core ring. | High efficiency, atom economy, molecular diversity. acs.org |

| Common Application | Synthesis of 5-substituted-1H-tetrazoles. | Rapid generation of complex, diversely substituted tetrazoles. beilstein-journals.org |

| Example Reaction | Nitrile + Sodium Azide | Ugi-tetrazole four-component reaction (UT-4CR). acs.org |

Catalytic Systems for Green Synthesis of Tetrazole Derivatives (e.g., Nanomaterial Catalysis)

In recent years, a major focus in chemical synthesis has been the development of "green" methodologies that are more environmentally benign. rsc.org In tetrazole synthesis, this has led to the exploration of advanced catalytic systems that allow reactions to proceed under milder conditions, reduce waste, and facilitate catalyst recovery and reuse. nih.gov Nanomaterial-based catalysts have emerged as a particularly promising area of research. rsc.orgnih.gov

Nanocatalysts offer several advantages, including a high surface-area-to-volume ratio, which enhances catalytic activity, and unique physical properties that can be tailored for specific reactions. rsc.orgnih.gov Various types of nanocatalysts have been successfully employed for the synthesis of 5-substituted tetrazoles, primarily via the [2+3] cycloaddition pathway. amerigoscientific.com

Examples of Nanocatalytic Systems:

Magnetic Nanocatalysts: Nanoparticles based on iron oxide (Fe₃O₄) can be functionalized with catalytically active species (e.g., copper or nickel complexes). nih.govamerigoscientific.com Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, enabling simple recovery and recycling. nih.govnih.gov

Boehmite (γ-AlOOH) Nanoparticles: Boehmite features a high density of surface hydroxyl groups, creating a hydrophilic environment that can enhance catalytic activity. nih.govamerigoscientific.com Its nanostructured form provides a stable and highly reactive catalytic surface. nih.gov

Zinc Oxide (ZnO) Nanoparticles: Nanocrystalline ZnO acts as an efficient and recyclable heterogeneous Lewis acid catalyst for the [3+2] cycloaddition, promoting high product yields. amerigoscientific.com

Metal-Organic Frameworks (MOFs): MOFs functionalized with metal ions, such as Cu(II), have shown remarkable catalytic activity in forming tetrazole derivatives. amerigoscientific.com

These advanced catalytic systems not only improve the efficiency and yield of tetrazole synthesis but also align with the principles of green chemistry by minimizing hazardous waste and enabling catalyst reuse. rsc.orgnih.gov The research demonstrates that rationally designed nanocatalysts can lead to excellent product yields (up to 98%) in significantly shorter reaction times under mild conditions. nih.govrsc.org

Table 3: Nanocatalysts in the Green Synthesis of 5-Substituted Tetrazoles

| Nanocatalyst | Description | Key Advantages |

| Fe₃O₄@tryptophan@Ni | Nickel complex supported on magnetic, tryptophan-functionalized nanoparticles. amerigoscientific.com | Excellent catalytic performance, easy magnetic separation, recyclable. nih.govamerigoscientific.com |

| Pd-SMTU@boehmite | Palladium supported on S-methyl-isothiourea modified boehmite nanoparticles. amerigoscientific.com | High yields, short reaction times, recyclable. amerigoscientific.com |

| Nanocrystalline ZnO | Zinc oxide nanoparticles acting as a Lewis acid. amerigoscientific.com | Efficient heterogeneous catalyst, excellent recyclability. amerigoscientific.com |

| Co–Ni/Fe₃O₄@MMSHS | Cobalt-Nickel on magnetic mesoporous hollow spheres. nih.govrsc.org | High catalytic activity, short reaction times (8-44 mins), environmentally friendly. nih.govrsc.org |

Chemical Reactivity and Transformation Pathways

Reactivity of the Thiolate Functional Group

The negatively charged sulfur atom in the thiolate group makes it a potent nucleophile and susceptible to redox reactions.

The thiol-disulfide interchange is a fundamental redox reaction. libretexts.org The thiolate of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate can be readily oxidized to form a disulfide, 5,5'-disulfanediylbis(1-(2-hydroxyethyl)-1H-tetrazole). This conversion from a reduced thiol form to an oxidized disulfide state is a common process for thiols. libretexts.org The oxidation can be achieved using a range of mild oxidizing agents, including air (oxygen) or dimethyl sulfoxide (B87167) (DMSO), and is often influenced by factors such as the solvent, temperature, and presence of a base. nih.gov

Further oxidation of the disulfide or the initial thiolate under stronger oxidizing conditions can lead to the formation of thiolsulfinates and ultimately to the more stable sulfonates, where the sulfur atom is in a higher oxidation state. mdpi.com The stepwise oxidation ensures that with controlled conditions, the disulfide can be the primary product, but excessive oxidation will produce sulfonic acid. biolmolchem.com

| Reactant | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Mild oxidants (e.g., O₂, DMSO) | 5,5'-Disulfanediylbis(1-(2-hydroxyethyl)-1H-tetrazole) | Oxidative Coupling |

| This compound / Disulfide | Strong oxidants (e.g., H₂O₂, KMnO₄) | 1-(2-hydroxyethyl)-1H-tetrazole-5-sulfonic acid | Oxidation |

The disulfide bond formed from the oxidation of the thiolate is susceptible to reduction, which regenerates the original thiol. youtube.com This reversible process is crucial in many chemical and biological systems. libretexts.org The reduction of 5,5'-disulfanediylbis(1-(2-hydroxyethyl)-1H-tetrazole) back to two molecules of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol can be accomplished using various reducing agents. Common laboratory reagents for this purpose include dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-mercaptoethanol). libretexts.org These reducing agents work via thiol-disulfide exchange mechanisms. nih.gov

| Reactant | Reducing Agent | Product | Reaction Type |

|---|---|---|---|

| 5,5'-Disulfanediylbis(1-(2-hydroxyethyl)-1H-tetrazole) | Dithiothreitol (DTT), 2-Mercaptoethanol | 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol | Reduction |

The thiolate anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with a variety of electrophiles. nih.gov This reactivity is commonly exploited for the formation of thioethers (sulfides). The reaction of this compound with alkyl halides, for instance, proceeds via an S_N2 mechanism to yield the corresponding 5-(alkylthio)-1-(2-hydroxyethyl)-1H-tetrazole. The choice of the electrophile determines the nature of the R-group attached to the sulfur atom.

| Electrophile | Product | Product Class |

|---|---|---|

| Methyl iodide (CH₃I) | 1-(2-hydroxyethyl)-5-(methylthio)-1H-tetrazole | Alkyl Thioether |

| Benzyl bromide (C₆H₅CH₂Br) | 5-(benzylthio)-1-(2-hydroxyethyl)-1H-tetrazole | Benzyl Thioether |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-((1-(2-hydroxyethyl)-1H-tetrazol-5-yl)thio)acetate | Functionalized Thioether |

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which makes it relatively stable. However, it can undergo specific reactions, particularly under photochemical conditions or when suitably activated.

The tetrazole ring is electron-rich due to the presence of four nitrogen atoms, which generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require a strong electron-withdrawing group to activate the ring or the use of very strong nucleophiles. For 1,5-disubstituted tetrazoles, direct nucleophilic substitution on the ring carbons is uncommon without activation. The majority of nucleophilic interactions occur at the ring's nitrogen atoms. acs.orgnih.gov In the case of this compound, the primary site for nucleophilic attack by external reagents is the sulfur atom of the thiolate group rather than the tetrazole ring itself.

Tetrazole derivatives are known to be photochemically active. nih.gov Upon UV irradiation, the tetrazole ring can undergo cleavage, leading to a variety of products through different degradation pathways. nih.govresearchgate.net The specific photoproducts formed are highly dependent on the substituents attached to the ring and the reaction conditions, such as the solvent. nih.govnih.gov

A common photochemical transformation for tetrazoles involves the extrusion of a molecule of nitrogen (N₂). researchgate.net This process can generate highly reactive intermediates such as nitrile imines. For a 1,5-disubstituted tetrazole like the one , photolysis could potentially lead to the formation of a nitrile imine intermediate. This intermediate can then undergo various subsequent reactions, including 1,3-dipolar cycloadditions if a suitable dipolarophile is present. acs.org

Another possible fragmentation pathway involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds, which can also lead to the formation of different reactive species. researchgate.net The complexity of tetrazole photochemistry often results in a mixture of products, and achieving high selectivity for a single product can be challenging. nih.gov

Side Reactions and Product Impurities

The synthesis of this compound and its subsequent use in multi-step syntheses, such as that of Flomoxef, can be accompanied by the formation of side products and impurities. jl-pharms.comgoogle.comgoogle.com

Synthesis of the Parent Thiol: The synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol often involves the reaction of a corresponding isothiocyanate with an azide (B81097) source. A common synthetic route involves the deprotection of a protected precursor, such as 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol. prepchem.com Incomplete deprotection would lead to the presence of this starting material as an impurity.

Tautomerism and Isomerization: 5-Substituted-1H-tetrazoles can exist in different tautomeric forms. While the 1H-tautomer is generally more stable in solution, the presence of the 2H-tautomer is possible. nih.gov Alkylation or other reactions can potentially occur at different nitrogen atoms of the tetrazole ring, leading to the formation of regioisomers. For instance, reaction at the N2 position would yield the 2-(2-hydroxyethyl) isomer. The separation of such isomers can be challenging and they may persist as impurities.

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation. Under aerobic conditions or in the presence of oxidizing agents, the corresponding disulfide, bis(1-(2-hydroxyethyl)-1H-tetrazol-5-yl) disulfide, can be formed. Further oxidation can lead to the formation of sulfonic acids. In the context of its use in synthesizing the antibiotic Flomoxef, which involves coupling this side chain to a cephem nucleus, oxidation of the thiol is a critical side reaction to control. google.com

Reactions involving the Hydroxyl Group: Under certain reaction conditions, the hydroxyl group of the hydroxyethyl (B10761427) substituent can undergo side reactions. For example, in the presence of strong acids or bases, dehydration or ether formation could potentially occur, leading to impurities.

Table 2: Potential Impurities in the Synthesis and Use of this compound

| Impurity Name | Potential Origin |

| 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol | Incomplete deprotection during synthesis prepchem.com |

| 2-(2-hydroxyethyl)-1H-tetrazole-5-thiol | Isomerization or non-regioselective synthesis |

| Bis(1-(2-hydroxyethyl)-1H-tetrazol-5-yl) disulfide | Oxidation of the thiol group |

| 1-(2-hydroxyethyl)-1H-tetrazole-5-sulfonic acid | Further oxidation of the thiol group |

| 1-(Vinyloxyethyl)-1H-tetrazole-5-thiol | Dehydration of the hydroxyethyl group |

Coordination Chemistry and Metal Complexation of the Tetrazole 5 Thiolate Ligand

Ligand Design Principles and Coordination Motifs

The structural versatility of metal complexes derived from tetrazole-5-thiolate ligands stems from the inherent electronic and steric properties of the ligand itself. The deprotonated form of the ligand, the tetrazolylthiolate anion, features several electron-donating centers, making it a versatile building block in coordination chemistry. researchgate.net

The tetrazole-5-thiolate moiety is a classic example of a multidentate or ambidentate ligand. unimi.it It contains a soft donor sulfur atom and several hard donor nitrogen atoms within the five-membered heterocyclic ring. lookchem.com This allows the ligand to coordinate to metal ions in various ways, depending on factors like the nature of the metal ion (hard/soft acid-base principles), the steric hindrance of substituents on the tetrazole ring, and the reaction conditions. researchgate.netresearchgate.net The deprotonated tetrazolate anion can utilize up to four nitrogen atoms and the exocyclic sulfur atom to bridge multiple metal centers, facilitating the formation of coordination polymers. unimi.it The 1-(2-hydroxyethyl) substituent can also potentially participate in coordination through its hydroxyl group, further increasing the denticity, although coordination is often dominated by the tetrazole-thiolate core.

The versatility of the tetrazole-5-thiolate ligand is evident in its numerous observed coordination modes. Depending on the metal center and reaction conditions, it can act as a monodentate, bidentate, or multidentate bridging ligand.

Commonly observed and proposed coordination modes include:

Monodentate S-coordination: The ligand binds to a single metal center through the exocyclic sulfur atom. This is common with soft metal ions like Pd(II) and Pt(II). researchgate.netsjpas.com

Monodentate N-coordination: Coordination occurs through one of the ring nitrogen atoms, typically N4, which is often the most basic. arkat-usa.orgresearchgate.netresearchgate.net

Bidentate N,S-Chelation/Bridging: The ligand can chelate a single metal ion or, more commonly, bridge two metal centers using the sulfur atom and a nitrogen atom (often N4). This µ₂-κN, κS bridging mode has been observed in dinuclear cobalt complexes. researchgate.netlookchem.com

Bidentate S,S-Bridging: Two ligands can bridge two metal centers, each coordinating through its sulfur atom, forming a four-membered M₂S₂ ring. researchgate.net

Bidentate N,N-Bridging: A novel N(3),N(4)-bridging mode has been identified in a dinuclear nickel(II) complex with 1-methyltetrazole-5-thiolate, highlighting the electronic flexibility of the tetrazole ring. dntb.gov.uaresearchgate.net

Multidentate Bridging: More complex bridging modes are prevalent in coordination polymers. For instance, the 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole ligand has been shown to adopt a µ₄-η¹:η¹:ηS² mode in a 2D copper(I) polymer, where it bridges four adjacent metal ions. researchgate.net

| Coordination Mode | Description | Example Metal Ion(s) | Reference |

|---|---|---|---|

| Monodentate (S) | Binds through the sulfur atom only. | Pt(II), Pd(II), Hg(II) | researchgate.netsjpas.com |

| Monodentate (N4) | Binds through the N4 atom of the tetrazole ring. | Cu(II) | researchgate.netresearchgate.net |

| Bridging (µ₂-N,S) | Bridges two metal centers using a nitrogen and the sulfur atom. | Co(II) | researchgate.netlookchem.com |

| Bridging (µ₂-S,S) | Two ligands bridge two metal centers via their sulfur atoms. | Cd(II) | researchgate.net |

| Bridging (µ₂-N3,N4) | Bridges two metal centers using the N3 and N4 atoms. | Ni(II) | researchgate.net |

| Bridging (µ₄) | Bridges four metal centers using multiple N and S atoms. | Cu(I) | researchgate.net |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate and related ligands typically involves the reaction of the deprotonated ligand (e.g., the sodium salt) with a suitable metal salt in a polar solvent. arkat-usa.orgnih.gov The resulting complexes are often coordination polymers that are poorly soluble in common organic solvents. arkat-usa.org

Copper(I): Four distinct Cu(I) complexes with 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole have been synthesized, including [Cu(hmt)]n, [Cu2Cl(hmt)]n, [Cu4Br(hmt)3]n, and [Cu4I(hmt)3]n. researchgate.net In these two-dimensional (2D) coordination polymers, the deprotonated ligand (hmt) adopts a µ4-bridging mode, connecting adjacent copper centers. researchgate.net

Palladium(II): Palladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol (Hptt) and various diphosphine co-ligands have been prepared. dntb.gov.ua In these complexes, the tetrazole-thiolate ligand typically coordinates as a monodentate ligand through the soft sulfur atom, consistent with the preference of the soft Pd(II) ion. dntb.gov.ua

Platinum(II): Mixed ligand complexes of Pt(II) containing 1-methyl- or 1-phenyl-tetrazole-5-thiol and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been synthesized. sjpas.comsjpas.com Characterization data indicate that the tetrazole-thiol ligands coordinate to the Pt(II) center monodentately through the sulfur atom, resulting in a square planar geometry around the metal. sjpas.comsjpas.com

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of these metal complexes.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectra of the free ligands is the presence of a weak band corresponding to the S-H stretching vibration, typically found around 2500-2600 cm⁻¹. sjpas.com Upon deprotonation and coordination to a metal ion, this band disappears, providing strong evidence of M-S bond formation. lookchem.comsjpas.com Additionally, shifts in the bands associated with C=N and C-S vibrations of the tetrazole ring can provide further insight into the coordination mode. lookchem.comsjpas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Pd(II) and Pt(II), ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools. researchgate.netsjpas.com Shifts in the proton and carbon signals of the ligand upon coordination can help elucidate the binding mode in solution. ³¹P NMR is particularly useful for complexes containing phosphine (B1218219) co-ligands, where the magnitude of the platinum-phosphorus coupling constant (J(Pt-P)) can provide information about the geometry of the complex. sjpas.com

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. lookchem.com It has been instrumental in identifying the diverse and sometimes novel bridging modes of tetrazole-5-thiolate ligands, such as the µ₄-bridging in Cu(I) polymers and the N(3),N(4)-bridging in a Ni(II) complex. researchgate.netresearchgate.net

| Complex | Technique | Key Observation | Inference | Reference |

|---|---|---|---|---|

| [Pt(mtz)₂dppe] | FT-IR | Disappearance of ν(S-H) band at 2607 cm⁻¹ | Coordination via deprotonated sulfur atom | sjpas.com |

| [Pt(mtz)₂dppe] | ³¹P NMR | ¹J(Pt-P) = 3059.4 Hz | cis-geometry of the square planar complex | sjpas.com |

| {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | X-ray Diffraction | Hptt ligand bridges two Co centers | µ₂-κN, κS bridging mode confirmed | researchgate.netlookchem.com |

| [Cu(hmt)]n | X-ray Diffraction | Each hmt ligand connects four Cu(I) ions | µ₄-η¹:η¹:ηS² coordination mode | researchgate.net |

Mechanistic Studies of Metal-Assisted Transformations

The interaction of tetrazole-5-thiolate ligands with metal ions can lead to chemical transformations of the ligand itself. These reactions are often complex and highlight the non-innocent character of the ligand under certain conditions.

One notable transformation is an in situ oxidative coupling reaction. In the synthesis of complexes with 1-phenyl-1H-tetrazole-5-thiol (Hptt) in the presence of Fe³⁺ ions, the formation of 1,1'-diphenyl-5,5'-dithiodi-tetrazole was observed. researchgate.netlookchem.com This suggests that the metal ion can facilitate the oxidation of the thiolate, leading to the formation of a disulfide bond between two ligand molecules. researchgate.netlookchem.com

Another significant metal-assisted transformation is the desulfurization of 1-R-tetrazole-5-thiols. The interaction of these ligands with copper(II) chloride in solution has been found to yield complexes of 1-R-tetrazoles, where the thiol group has been removed. researchgate.netdntb.gov.ua A proposed pathway for this desulfurization involves an initial oxidation of the tetrazole-5-thiol by copper(II) to form a bis(tetrazol-5-yl)disulfane intermediate. This is followed by a copper-assisted oxidation of the disulfide by air, ultimately leading to the cleavage of the C-S bond and formation of the desulfurized tetrazole complex. researchgate.netdntb.gov.ua These studies demonstrate that the metal center can play an active role in mediating the reactivity and transformation of the coordinated tetrazole-5-thiolate ligand. nih.gov

Ligand Deprotonation and Oxidative Addition in Complex Formation

The formation of metal complexes with tetrazole-thiolate ligands can proceed through two primary pathways: deprotonation and oxidative addition, depending on the nature and oxidation state of the metal precursor. rsc.orgrsc.org

Deprotonation: In reactions with metal complexes in a higher oxidation state, such as dialkyl palladium(II) or platinum(II), the tetrazole-thione acts as a proton source. The thiol proton is abstracted, leading to the formation of a tetrazole-thiolato ligand which then coordinates to the metal center. rsc.orglookchem.com Infrared spectroscopy confirms this process by showing the disappearance of the S-H stretching vibration band in the resulting complexes. lookchem.com This straightforward acid-base reaction is a common route to forming mono- or bis(tetrazole-thiolato) complexes. rsc.org

Oxidative Addition: A more complex pathway occurs with zerovalent metal precursors, like platinum(0) or palladium(0). In this process, the metal center is oxidized (typically from 0 to +2), and the ligand is added to its coordination sphere. rsc.org This reaction involves the cleavage of a bond within the ligand, often the S-H bond, and the formation of new metal-ligand bonds. The coordination number and the oxidation state of the metal both increase, usually by two. libretexts.orgyoutube.com For instance, reactions with Pt(0) or Pd(0) can yield hydrido or bis(tetrazole-thiolato) Pt(II) and Pd(II) complexes. rsc.org The specific products, which can include cyclometallated species, are often dependent on the organic substituents on the tetrazole-thione ligand. rsc.org

| Reaction Pathway | Metal Precursor State | Mechanism | Typical Products | Supporting Evidence |

|---|---|---|---|---|

| Deprotonation | Pd(II), Pt(II) | Proton abstraction from the thiol group. rsc.org | Mono or bis(tetrazole-thiolato) complexes. rsc.org | Disappearance of S-H stretch in IR spectra. lookchem.com |

| Oxidative Addition | Pd(0), Pt(0) | Metal center is oxidized, and ligand is added, increasing coordination number and oxidation state. rsc.orglibretexts.org | Hydrido, bis(tetrazole-thiolato), or cyclometallated complexes. rsc.org | Changes in metal oxidation state and coordination geometry. |

Metal-Promoted Desulfurization Processes

A significant reaction pathway for coordinated 1-R-tetrazole-5-thiols is metal-promoted desulfurization, where the sulfur atom is cleaved from the tetrazole ring. This transformation has been observed notably in the presence of copper(II) ions. researchgate.netresearchgate.net

The proposed mechanism for this process involves several steps. Initially, the tetrazole-5-thiol is oxidized by copper(II) ions, leading to the formation of a bis(tetrazol-5-yl)disulfane intermediate. researchgate.netresearchgate.net This is followed by a copper-assisted oxidation, often by atmospheric oxygen, which results in the cleavage of the carbon-sulfur bond and the formation of a 1-R-tetrazole ligand coordinated to the metal. researchgate.net This transformation represents one of the first documented instances of desulfurization of tetrazole-5-thiols occurring during complexation. researchgate.netresearchgate.net

This desulfurization process is not only a curious side reaction but also a synthetic route to new coordination compounds. The resulting 1-R-tetrazole molecules act as monodentate ligands, coordinating to the metal center through the N4 atom of the tetrazole ring. researchgate.netresearchgate.net

Applications in Coordination Polymer and Metal-Organic Framework (MOF) Design

The versatile coordination ability of the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate ligand makes it a valuable component in the construction of multidimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netunimi.it These materials are of great interest due to their diverse topologies and potential applications in areas such as catalysis, gas storage, and sensing. lookchem.comrsc.org

In the formation of CPs, the deprotonated ligand, 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate (hmt), can adopt various coordination modes. For example, in copper(I) complexes, the hmt ligand has been shown to adopt a μ4-η¹:η¹:ηS² coordinate mode, bridging adjacent Cu(I) ions to form two-dimensional (2D) polymeric structures. researchgate.net The final architecture can also be influenced by the presence of other ions, such as halides. In one instance, Cu(I) and Cl- ions first form a one-dimensional chain, which is then bridged by the hmt ligand to create a 2D structure. researchgate.net

While the direct incorporation of the title compound into a MOF is not extensively detailed, related tetrazole-thiolate and tetrazole-containing ligands are widely used in MOF synthesis. rsc.orgnih.govrsc.org Tetrazole-based ligands are particularly effective because the deprotonated ring can bridge multiple metal centers, facilitating the formation of stable, porous frameworks. unimi.it The presence of functional groups, like the thiol group, can introduce specific properties or serve as sites for post-synthetic modification. researchgate.net The ability of tetrazole ligands to adopt numerous coordination modes allows for the synthesis of MOFs with diverse topologies and functionalities, such as selective gas adsorption. rsc.orgnih.gov

| Complex | Ligand | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| [Cu(hmt)]n | hmt | μ4-η¹:η¹:ηS² | 2D Coordination Polymer | researchgate.net |

| [Cu2Cl(hmt)]n | hmt | Bridging | 2D Coordination Polymer (built from 1D [Cu4Cl2] chains) | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate, a combination of standard and advanced NMR experiments provides unambiguous assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei, offering insights into its connectivity and molecular dynamics.

While this compound possesses a seemingly rigid structure, variable temperature (VT) NMR studies can be employed to investigate potential dynamic processes. The primary focus of such studies would be the conformational flexibility of the 2-hydroxyethyl substituent. Rotation around the N-CH₂ and CH₂-CH₂ bonds can lead to different conformational isomers (rotamers) that may interconvert on the NMR timescale.

At ambient temperature, if the rotation is fast, the NMR spectrum will show time-averaged signals for the methylene protons. However, upon cooling, the rate of interconversion may decrease significantly, potentially leading to the decoalescence of these signals into distinct resonances for each unique proton in the populated conformers. Analysis of the coalescence temperature and the frequency separation of the signals at the slow-exchange limit allows for the determination of the activation energy (ΔG‡) for the rotational barrier. This provides valuable thermodynamic information about the conformational preferences of the side chain, which can be influenced by solvent effects and intramolecular interactions, such as hydrogen bonding involving the terminal hydroxyl group.

To achieve a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and to probe the electronic environment of the tetrazole ring, a suite of advanced 2D NMR techniques is utilized. ipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity within the 2-hydroxyethyl side chain by showing cross-peaks between the geminally and vicinally coupled methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals for the two methylene groups based on their attached proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations. It would show correlations from the N-CH₂ protons to the C5 carbon of the tetrazole ring, confirming the point of attachment of the side chain. Furthermore, correlations between the protons of the side chain and the tetrazole carbon would provide insight into the electronic structure of the heterocyclic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space proximity of protons. For this molecule, NOESY could detect correlations between the protons of the N-CH₂ group and any protons on adjacent molecules in concentrated solutions, providing information about intermolecular association.

The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For tetrazole derivatives, the chemical shift of the C5 carbon is particularly sensitive to the nature of the substituent at the N1 position and the electronic state of the sulfur atom. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in D₂O)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5 | - | ~165.0 |

| N1-CH₂ - | ~4.20 (t) | ~52.0 |

| -CH₂ -OH | ~3.80 (t) | ~61.5 |

| -OH | ~4.80 (solvent dependent) | - |

Note: The chemical shifts are typical values for structurally similar compounds and may vary based on experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in the molecule.

In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

C-H stretching vibrations for the methylene groups in the 3000-2850 cm⁻¹ range.

A series of characteristic stretching vibrations for the tetrazole ring (C=N, N=N, N-N) typically appearing in the 1600-1200 cm⁻¹ region.

The C-S stretching vibration, which is often weak in the IR spectrum, would be expected in the 750-600 cm⁻¹ range. sjpas.com

Raman spectroscopy would provide complementary information. The N=N and C-S bonds, which may show weak IR signals, often produce strong Raman scattering signals, aiding in their definitive assignment. The combination of both IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. pnrjournal.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C-H (sp³) | Stretching | 3000-2850 |

| C=N (tetrazole) | Stretching | 1600-1450 |

| N=N (tetrazole) | Stretching | 1350-1200 |

| C-S | Stretching | 750-600 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

A successful single crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the tetrazole ring and the specific conformation of the 2-hydroxyethyl side chain in the crystalline state. The data would also reveal the coordination environment of the sodium cation, detailing its interactions with the thiolate sulfur, the tetrazole nitrogen atoms, and the hydroxyl group of the side chain, as well as any water molecules of crystallization. For tetrazole-thiolate systems, the C5-S bond length is a key parameter, providing insight into the degree of delocalization of the negative charge. researchgate.net

Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice. The analysis of crystal packing and intermolecular contacts is crucial for understanding the solid-state properties of the material. For this compound, a network of non-covalent interactions is expected to govern the crystal structure. These interactions would likely include:

Ionic interactions: Strong electrostatic interactions between the sodium cations and the thiolate anions.

Hydrogen bonding: The hydroxyl group of the side chain is a prime candidate for forming hydrogen bonds, acting as both a donor and an acceptor. These hydrogen bonds could link adjacent organic moieties or involve coordinated water molecules.

Other non-covalent interactions: Weaker interactions, such as C-H···N or C-H···S contacts, may also play a role in stabilizing the crystal packing. The tetrazole ring can participate in π-stacking interactions with adjacent rings. nih.gov

Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify these intermolecular interactions based on the crystallographic data. This analysis provides a detailed picture of the close contacts between molecules, highlighting the dominant forces in the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Tetrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Note: This data is hypothetical and representative of a small organic molecule crystal structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, the sodium salt would typically be analyzed in its non-ionic form, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, or the mass spectrometer would be set to detect the anionic species.

The molecular weight of the anionic component, [C₃H₅N₄OS]⁻, would be confirmed by a prominent molecular ion peak. The subsequent fragmentation of this ion would provide insights into the compound's structure. Based on the fragmentation patterns observed for other tetrazole derivatives, several characteristic bond cleavages could be anticipated:

Loss of Nitrogen: A common fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂), which is a stable neutral loss.

Cleavage of the Hydroxyethyl (B10761427) Side Chain: Fragmentation of the 1-(2-hydroxyethyl) group could occur through various pathways, such as the loss of a water molecule (H₂O) or the cleavage of the C-C or C-N bonds of the side chain.

Ring Opening and Rearrangement: The tetrazole ring itself could undergo cleavage, leading to a variety of smaller fragment ions.

A hypothetical fragmentation data table is presented below to illustrate what such findings might look like.

| Hypothetical m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 145 | [M - H]⁻ | H |

| 117 | [M - H - N₂]⁻ | H, N₂ |

| 101 | [M - H - CH₂O]⁻ | H, CH₂O |

| 73 | [C₂H₃N₂S]⁻ | C₂H₄O, N₂ |

Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is predicated on having the single-crystal X-ray diffraction data for the compound, which is not currently available in public databases for this compound.

The analysis involves mapping the electron distribution of a molecule within the crystal lattice to generate a three-dimensional surface. Different properties can be mapped onto this surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. These close contacts represent various intermolecular interactions, including:

Hydrogen Bonds: The presence of a hydroxyl group (-OH) and the nitrogen atoms of the tetrazole ring, as well as the sulfur atom, suggests the potential for strong hydrogen bonding networks within the crystal structure.

π-π Stacking: While the tetrazole ring is not aromatic in the same way as a benzene ring, some degree of π-π stacking interactions between the heterocyclic rings of adjacent molecules might be possible.

A hypothetical summary of contributions from Hirshfeld surface analysis is provided in the table below.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 35 |

| H···N / N···H | 25 |

| H···O / O···H | 20 |

| H···S / S···H | 15 |

| Other | 5 |

Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Applications in Advanced Chemical Sciences and Materials Research

Utilization as a Building Block in Complex Organic Synthesis

The tetrazole moiety is recognized as a privileged scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance the lipophilicity, metabolic stability, and potency of drug-like molecules. beilstein-journals.org The title compound and its derivatives serve as key building blocks in the construction of more complex chemical architectures. beilstein-journals.org

1-(2-hydroxyethyl)-1H-tetrazole-5-thiol is a valuable intermediate in the synthesis of other heterocyclic systems. cymitquimica.com Its reactive nature allows it to be a starting point for creating fused heterocyclic structures, such as those found in certain classes of antibiotics. For instance, it is utilized as an intermediate in the preparation of β-lactam antibiotics. cymitquimica.com The thiol group and the tetrazole ring can participate in various cyclization and condensation reactions to yield more complex molecules. For example, reactions with α,β-unsaturated aldehydes can lead to the formation of fused systems like tetrazolo[5,1-b] cymitquimica.comjl-pharms.comhsppharma.comthiadiazines. researchgate.net The nucleophilic character of the thiol group is central to its utility in reactions such as the ring-opening of bicyclic vinyl aziridines to produce novel thiol-incorporated aminocyclopentitols, demonstrating its role in creating structurally diverse and potentially bioactive compounds. mdpi.com

Role in Catalysis and Reaction Rate Modulation

While direct applications of Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate in catalysis are not extensively documented in the provided research, the parent ligand, 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole (Hhmt), has been studied in the context of coordination chemistry, which is fundamental to catalysis. Research has shown its ability to form complexes with metal ions like Copper(I). researchgate.net These types of metal-ligand complexes are often investigated for their catalytic potential. The specific electronic and steric properties imparted by the Hhmt ligand to the metal center could modulate the rate and selectivity of chemical reactions, although specific examples of reaction rate modulation by this compound are not detailed in the available literature.

Development of Novel Materials

The compound's ability to coordinate with metal ions makes it a significant component in the field of materials science, particularly in the synthesis of coordination polymers and the functionalization of nanoparticles.